N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the oxadiazole moiety, have been found to have a wide range of applications in medicinal chemistry .
Mode of Action
The presence of the thiadiazole and sulfonamide groups could suggest potential interactions with enzymes or receptors where these groups serve as key pharmacophores .
Biochemical Pathways
Compounds with similar structures have been found to have antidiabetic activities, suggesting they may interact with biochemical pathways related to glucose metabolism .
Result of Action
Based on the potential antidiabetic activity mentioned earlier , it could be hypothesized that the compound may have effects on cellular glucose uptake or insulin signaling.
Preparation Methods
The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product is then converted into sulfonyl chloride, followed by nucleophilic attack by the amine to yield the final sulfonamide compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Due to its sulfonamide structure, it is investigated for its antibacterial and antiviral properties.
Industry: The compound may be used in the development of new agrochemicals with antiviral activities.
Comparison with Similar Compounds
Similar compounds to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-chloro-4-fluorobenzenesulfonamide include other sulfonamides with thiadiazole rings, such as:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)cinnamamide
These compounds share structural similarities but differ in their specific substituents and biological activities
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O2S2/c14-11-7-10(1-2-12(11)15)23(20,21)18-9-3-5-19(6-4-9)13-8-16-22-17-13/h1-2,7-9,18H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJPCWFVNJSBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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